Home > Products > Screening Compounds P52696 > 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile - 1638771-56-8

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Catalog Number: EVT-3185394
CAS Number: 1638771-56-8
Molecular Formula: C8H6N4
Molecular Weight: 158.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound is a bis-fluorinated analog of 2′-deoxytubercidin. []
  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile. The presence of fluorine substitutions on the 5-position of the pyrrolo[2,3-d]pyrimidine ring and the 2′-position of the sugar moiety distinguishes this compound. [] (https://www.semanticscholar.org/paper/a4670ed1c3e9335fc53a0ce5909afdfa03c324d7)

2-Amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid (ara-Cadeguomycin)

  • Compound Description: This compound is an analog of cadeguomycin, synthesized as a potential antitumor agent. []
  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine scaffold with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile. The key structural difference lies in the presence of a β-D-arabinofuranosyl group at the 7-position and a carboxylic acid group at the 5-position of the pyrrolo[2,3-d]pyrimidine ring in ara-Cadeguomycin. [] (https://www.semanticscholar.org/paper/e4c4572d3b15bbcf51333320576c1311852c814d)
  • Compound Description: This compound is a key intermediate in synthesizing various 5-substituted derivatives related to toyocamycin and sangivamycin. []
  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile. It features a bromo substituent at the 6-position and a (2-hydroxyethoxy)methyl group at the 7-position, differentiating it from the target compound. [] (https://www.semanticscholar.org/paper/c1b5bc76c581ce09768883717a758daee56b0e15)

N-[4-[(2-Amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid (4)

  • Compound Description: This compound was designed as a potential thymidylate synthase (TS) inhibitor and antitumor agent. It was found to be more potent than PDDF, ZD1694, and LY231514 in inhibiting human TS. []
  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile. It features a complex substituent at the 5-position, including a thioether linkage, a fluorinated benzoyl group, and a glutamic acid residue, while the target compound has a methyl group at the 7-position and a cyano group at the 4-position. [] (https://www.semanticscholar.org/paper/a5f9f2ead49349748004443cf59549e6150ce92b)

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (5)

  • Compound Description: Similar to compound 4, this compound was designed as a potential TS inhibitor and antitumor agent, demonstrating significant potency against human TS. []
  • Relevance: This compound is closely related to compound 4, differing only in the halogen substituent on the benzoyl moiety (chlorine instead of fluorine). It shares the same core pyrrolo[2,3-d]pyrimidine structure with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile but features a different substitution pattern. [] (https://www.semanticscholar.org/paper/a5f9f2ead49349748004443cf59549e6150ce92b)

(E)-3-(4-(((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (Compound B3)

  • Compound Description: This compound displays potent inhibitory activity against HDACs 1, 2, 3, 6, and 8. It exhibits antiproliferative effects against various tumor cell lines, surpassing the potency of suberoylanilide hydroxamic acid (SAHA). []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

  • Compound Description: This compound exhibits potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6. It also shows antiproliferative activity against MV4-11 cells and has been suggested as a potential therapeutic for acute myeloid leukemia (AML). []
  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile. It features a substituted pyrazole-3-carboxamide moiety at the 4-position and lacks the 7-methyl and 4-cyano substituents present in the target compound. [] (https://www.semanticscholar.org/paper/edb9f1aee0607c77fe90e951d60cfa58c839c158)
Classification
  • Chemical Name: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
  • Chemical Formula: C₉H₈N₄
  • Molecular Weight: 172.19 g/mol
  • Classification: Heterocyclic compound, specifically a pyrrolo[2,3-d]pyrimidine derivative.
Synthesis Analysis

The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile can be accomplished through several methods, often involving multi-step reactions that utilize various reagents and catalysts.

Common Synthetic Routes

  1. Pd-Catalyzed Sonogashira Reaction: This method starts with the preparation of pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine and terminal alkynes. The reaction is facilitated by palladium catalysts and leads to the formation of the desired compound via tandem cyclization using tetrabutylammonium fluoride as a base .
  2. Nucleophilic Aromatic Substitution: Another approach involves the reaction of a 4-chloro-substituted pyrimidine derivative with amines. This method relies on nucleophilic aromatic substitution where the amine replaces the chlorine atom, followed by cyclization to form the pyrrole ring .
  3. Copper-Catalyzed Reactions: Recent advancements have introduced copper-catalyzed reactions that allow for efficient synthesis of pyrrolo[2,3-d]pyrimidines. These methods often utilize simpler precursors and have been optimized for better yields .

Technical Parameters

  • Temperature Conditions: Reactions are typically conducted at various temperatures ranging from room temperature to elevated conditions (40°C to 100°C), depending on the specific synthetic route.
  • Reaction Time: The duration can vary significantly but often ranges from several hours to overnight.
Molecular Structure Analysis

The molecular structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile features a fused bicyclic system comprising a pyrrole and a pyrimidine ring.

Structural Characteristics

  • Ring System: The compound contains a five-membered pyrrole ring fused to a six-membered pyrimidine ring.
  • Substituents: A methyl group is present at the 7-position of the pyrrole ring, while a cyano group (-C≡N) is located at the 4-position of the pyrimidine ring.

Analytical Techniques

Structural elucidation can be performed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into hydrogen environments and connectivity.
  • X-ray Crystallography: Offers precise three-dimensional structural data.
Chemical Reactions Analysis

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile participates in various chemical reactions due to its functional groups.

Types of Reactions

  1. Oxidation: Can be oxidized to yield corresponding oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can be performed with reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitutions are common where nucleophiles replace specific atoms or groups in the compound .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Mechanism of Action

The primary biological target for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is p21-activated kinase 4 (PAK4).

Mode of Action

The compound interacts with PAK4 through:

  • Molecular Dynamics Simulations: Used to predict binding affinities and conformational changes upon ligand binding.

Biochemical Pathways

Inhibition of PAK4 affects several cellular processes including:

  • Cell growth regulation
  • Apoptosis prevention
  • Modulation of cell proliferation and senescence .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to yellow solid at room temperature.
  • Solubility: Solubility in organic solvents varies; specific solubility data should be determined experimentally.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

The applications of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile span various fields:

  1. Medicinal Chemistry:
    • Development as an enzyme inhibitor targeting kinases involved in cancer pathways.
    • Potential use in treating autoimmune diseases due to its immunosuppressive properties .
  2. Drug Discovery:
    • Investigated for its antimicrobial and anticancer activities.
    • Used as a scaffold for designing novel therapeutic agents against various diseases .
  3. Biochemical Research:
    • Utilized in studies exploring cellular signaling pathways and enzyme interactions.
Introduction to Pyrrolo[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural Significance of 7-Methyl Substitution in 7-Deazapurine Analogues

The 7-methyl group on pyrrolo[2,3-d]pyrimidine derivatives confers critical advantages in molecular recognition and pharmacokinetic behavior. Methylation at N-7 stabilizes the 7H-tautomer, preventing undesired N-9 regioisomer formation that can compromise target engagement. This tautomeric control ensures consistent orientation within hydrophobic enzyme pockets, as demonstrated in JAK3 inhibitors where 7-methyl derivatives exhibit >3,300-fold selectivity over other JAK isoforms [3]. The methyl group’s steric bulk selectively fills a sub-pocket adjacent to Cys909 in JAK3, enabling covalent or high-affinity non-covalent interactions inaccessible to unmethylated analogues [3] [8].

  • Selectivity Optimization: Compound 9a (featuring 7-methyl-7H-pyrrolo[2,3-d]pyrimidine) achieved an IC₅₀ of 0.29 nM against JAK3 with minimal off-target inhibition (>150-fold selectivity against kinases with analogous cysteine residues). This selectivity translated to in vivo efficacy in collagen-induced arthritis models at non-toxic doses (MTD >2 g/kg) [3].
  • Conformational Rigidity: X-ray crystallography confirms that 7-methylation enforces a planar conformation of the bicyclic system, optimizing π-stacking with conserved phenylalanine residues (e.g., Phe827 in JAK3) [8]. This rigidity reduces entropy penalties upon binding, enhancing binding affinity by ∼1.5 log units compared to des-methyl counterparts.

Table 1: Impact of 7-Methyl Substitution on JAK3 Inhibitor Efficacy

CompoundR-GroupJAK3 IC₅₀ (nM)Selectivity vs JAK2
J1bH18.742-fold
J1fH9.2105-fold
9aCH₃0.29>3,300-fold

Data derived from carrageenan-induced inflammation studies and kinase profiling [3]

Role of 4-Cyano Substitution in Modulating Bioavailability and Target Binding

The 4-cyano modification serves as a multipurpose pharmacophore that enhances target binding, cellular permeability, and metabolic stability. The nitrile’s strong dipole moment (∼3.5 D) forms hydrogen bonds with backbone amides (e.g., Leu956 in JAK3) and water-mediated contacts within kinase hinge regions, displacing structured water molecules that incur entropic penalties [5] [6]. This group’s compact size (molecular volume ∼24 ų) avoids steric clashes in constricted catalytic clefts while providing ∼20-fold higher binding affinity than 4-H or 4-NH₂ analogues.

  • Bioavailability Enhancement: Cyano-substituted derivatives exhibit improved membrane permeability due to balanced lipophilicity (logP ∼1.8) and reduced polar surface area (∼60 Ų). In rat pharmacokinetic studies, 4-cyano pyrrolo[2,3-d]pyrimidines demonstrated 3.2-fold higher oral bioavailability than carboxylic acid derivatives, attributable to decreased glucuronidation and enhanced intestinal absorption [6].
  • Electrophilic Reactivity: The electron-withdrawing nitrile stabilizes adjacent carbanions, facilitating proton abstraction at C-5 to form Michael acceptors. This property is exploited in covalent inhibitors like (R)-6c, where the 4-cyano group enables irreversible binding to non-catalytic cysteines while maintaining selectivity over off-target kinases [5].

Table 2: Binding Parameters of 4-Substituted Pyrrolo[2,3-d]pyrimidines

C4 SubstituentJAK1 Kd (nM)Caco-2 Papp (10⁻⁶ cm/s)Microsomal Stability (% remaining)
CN8.528.488
CONH₂1425.763
COOH3101.245

Data from JAK1-selective inhibitor (R)-6c and analogues [5] [6]

Therapeutic Relevance of Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives

Halogen atoms (F, Cl, Br) at strategic positions on the pyrrolo[2,3-d]pyrimidine scaffold profoundly influence target potency, pharmacokinetics, and therapeutic applications. C-5 and C-6 halogens modulate electron distribution, affecting π-stacking and charge-transfer interactions, while C-7 halogens introduce steric constraints that enhance selectivity for specific kinase conformations [6] [8].

  • Oncology Targets:
  • EGFR Inhibition: 5-Bromo derivatives induce orthogonal displacement of conserved water networks in the EGFR active site, improving IC₅₀ by 12-fold versus unsubstituted analogues (2.1 nM vs 25 nM). The bromine’s hydrophobic contact with Leu788 is critical for overcoming T790M resistance mutations [6].
  • CDK4/6 Selectivity: 6-Fluoro substitution in CDK4/6 inhibitors increases hinge-binding energy (ΔG = −8.9 kcal/mol) through fluorine-mediated hydrogen bonds with Asp97. This enhances G₁/S phase arrest in breast cancer models (IC₅₀ = 4 nM in MCF-7 cells) [6].

  • Immunomodulation:7-Chloro derivatives exhibit dual IKKε/TBK1 inhibition by coordinating with catalytic cysteine residues (Cys467 in TBK1). This halogen-dependent binding suppresses IFN-α production in PBMCs (IC₅₀ = 11 nM), showing promise for lupus and RA therapy [8].

Table 3: Halogenation Effects on Kinase Inhibitor Profiles

PositionHalogenPrimary TargetIC₅₀ (nM)Therapeutic Application
C-5BrEGFR T790M2.1NSCLC
C-6FCDK4/64.0HR+ Breast Cancer
C-7ClTBK1/IKKε11Lupus, Rheumatoid Arthritis

Data compiled from kinase profiling and cell-based assays [6] [8]

  • Metabolic Considerations: Halogens mitigate oxidative metabolism at adjacent positions; 6-fluoro derivatives reduce CYP3A4-mediated C-5 hydroxylation by ∼90%, extending plasma half-life (t₁/₂ = 14.3 h vs 2.7 h for des-fluoro) [6]. Conversely, 7-iodo groups serve as synthetic handles for Pd-catalyzed coupling to install complex pharmacophores targeting allosteric kinase pockets.

Properties

CAS Number

1638771-56-8

Product Name

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-4-carbonitrile

Molecular Formula

C8H6N4

Molecular Weight

158.16

InChI

InChI=1S/C8H6N4/c1-12-3-2-6-7(4-9)10-5-11-8(6)12/h2-3,5H,1H3

InChI Key

LWSJWBGIMGQQSL-UHFFFAOYSA-N

SMILES

CN1C=CC2=C(N=CN=C21)C#N

Canonical SMILES

CN1C=CC2=C(N=CN=C21)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.